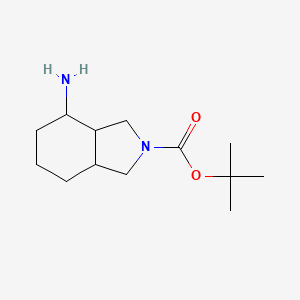

2-Boc-4-amino-octahydro-isoindole

Description

Significance of Bicyclic Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Bicyclic nitrogen heterocycles are a cornerstone of modern chemical science, with their presence being a defining feature in a vast array of biologically active compounds and complex synthetic targets. These structures, which contain at least one nitrogen atom within a fused two-ring system, offer a unique combination of structural rigidity and three-dimensional complexity. This makes them ideal frameworks for the development of new therapeutic agents and versatile building blocks in organic synthesis.

In medicinal chemistry, nitrogen heterocycles are of paramount importance. nih.govijsrtjournal.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a significant majority of small-molecule drugs incorporate a nitrogen-containing heterocyclic ring. msesupplies.comnih.gov This prevalence is due to their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking with protein receptors. researchgate.net The specific geometry of bicyclic systems allows for precise orientation of functional groups, leading to high-affinity binding with biological targets. researchgate.net This has been a key factor in the design of numerous antibacterial, antifungal, antiviral, and anticancer agents. ijsrtjournal.comnih.gov

From a synthetic standpoint, bicyclic nitrogen heterocycles provide a robust platform for the construction of complex molecular architectures. Their inherent structural features can be exploited to control stereochemistry and introduce diverse functionalities. The development of novel synthetic methodologies, including metal-catalyzed cross-coupling reactions, has further expanded the accessibility and utility of these scaffolds. nih.gov

The Octahydroisoindole (B159102) Core: Structural Relevance and Synthetic Challenges

The octahydroisoindole core is a saturated bicyclic amine, representing a key structural motif in a number of biologically active molecules. Its three-dimensional structure provides a versatile scaffold that can be functionalized in various positions, allowing for the fine-tuning of its physicochemical properties. The conformational rigidity of the octahydroisoindole ring system is a crucial feature, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

Despite its significance, the synthesis of the octahydroisoindole core can present considerable challenges. The construction of the bicyclic system often requires multi-step sequences and careful control of stereochemistry. Common synthetic strategies may involve Diels-Alder reactions, ring-closing metathesis, or intramolecular cyclization reactions. Each approach comes with its own set of challenges, including the availability of starting materials, the need for specific catalysts, and the potential for undesired side reactions. The development of efficient and stereoselective methods for the synthesis of substituted octahydroisoindoles remains an active area of research.

Strategic Utility of the N-tert-Butoxycarbonyl (Boc) Protecting Group in Amine Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.org Its popularity stems from a combination of factors, including its ease of introduction, stability under a wide range of reaction conditions, and facile removal under specific acidic conditions. researchgate.netchemistrysteps.com

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This reaction is generally high-yielding and proceeds under mild conditions. Once in place, the Boc group effectively masks the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions during subsequent synthetic transformations. chemistrysteps.com The Boc group is notably stable to basic, nucleophilic, and reductive conditions, making it compatible with a broad spectrum of chemical reactions. researchgate.net

A key advantage of the Boc group is its selective removal. wikipedia.org It is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. wikipedia.orgchemistrysteps.com This deprotection proceeds through a mechanism involving the formation of a stable tert-butyl cation. chemistrysteps.com The ability to selectively deprotect the amine in the presence of other protecting groups is a critical aspect of its strategic utility in complex multi-step syntheses. wikipedia.org

| Aspect | Description | References |

| Introduction | Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) and a base. | numberanalytics.com |

| Stability | Stable to basic, nucleophilic, and reductive conditions. | researchgate.net |

| Cleavage | Removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). | wikipedia.orgchemistrysteps.com |

| Advantages | High yield of introduction, broad compatibility with other functional groups, selective removal. | researchgate.netresearchgate.net |

Research Context of 2-Boc-4-amino-octahydro-isoindole within Diverse Chemical Landscapes

The compound this compound represents a confluence of the structural features discussed above. It incorporates the versatile octahydroisoindole scaffold, with the primary amino group at the 4-position offering a point for further functionalization. The nitrogen atom of the isoindole ring is protected with a Boc group, allowing for selective manipulation of the exocyclic amine.

This particular arrangement makes this compound a valuable building block in various research contexts. In medicinal chemistry, it can serve as a key intermediate in the synthesis of novel drug candidates. The free amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides, enabling the exploration of structure-activity relationships. The octahydroisoindole core provides the necessary three-dimensional framework, while the Boc-protected nitrogen ensures that reactions occur selectively at the desired position.

In the broader field of organic synthesis, this compound can be utilized in the construction of more complex molecular architectures, including natural products and materials. The ability to deprotect the Boc group at a later stage provides synthetic flexibility, allowing for the introduction of additional functionality or the participation of the isoindole nitrogen in subsequent cyclization reactions. The stereochemistry of the octahydroisoindole ring system can also be leveraged to control the spatial arrangement of substituents in the final target molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTNEZKFSOMQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027333-18-1 | |

| Record name | tert-butyl 4-amino-octahydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Boc 4 Amino Octahydro Isoindole and Analogues

Retrosynthetic Analysis of the Octahydroisoindole (B159102) Framework with Amino Substitution

A retrosynthetic analysis of 2-Boc-4-amino-octahydro-isoindole reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary framework is a fused bicyclic system consisting of a cyclohexane (B81311) ring and a pyrrolidine (B122466) ring.

The most logical initial disconnection is the removal of the tert-butoxycarbonyl (Boc) protecting group, a standard functional group interconversion (FGI), leading back to the free secondary amine, 4-amino-octahydro-isoindole. The core of the retrosynthesis involves breaking the bonds of the heterocyclic ring. A C-N bond disconnection within the pyrrolidine ring suggests an intramolecular cyclization strategy. This leads to a key intermediate: a substituted cyclohexane bearing both an aminoethyl side chain (or a precursor) and a protected amino group at the C4-position.

A plausible retrosynthetic pathway is outlined below:

Boc-Protection: The final step in the forward synthesis would be the protection of the pyrrolidine nitrogen with a Boc group.

Intramolecular Cyclization: The octahydroisoindole ring can be formed via an intramolecular nucleophilic substitution or reductive amination. This retrosynthetic step breaks one of the C-N bonds of the pyrrolidine, unveiling a linear precursor. A common approach is to disconnect the N2-C3 bond, leading to a 1,2-disubstituted cyclohexane.

Precursor Synthon: The linear precursor would be a cyclohexane ring with a two-carbon side chain at C1 (e.g., a 2-aminoethyl or 2-haloethyl group) and an amino group (or its precursor, like a nitro or azido (B1232118) group) at C4. The stereochemistry of these substituents is crucial.

Simplification of the Carbocycle: The substituted cyclohexane can be traced back to simpler starting materials. A Diels-Alder reaction is a powerful tool for constructing a cyclohexene (B86901) ring with controlled stereochemistry, which can then be further functionalized. Alternatively, starting from a commercially available cyclohexanone (B45756) or cyclohexene derivative, the required functional groups can be installed sequentially. For instance, a 4-aminocyclohexanone (B1277472) could be a key starting material.

This analysis highlights that the main challenges are the diastereoselective construction of the substituted cyclohexane core and the subsequent stereocontrolled cyclization to form the fused pyrrolidine ring.

Stereoselective Synthesis of Octahydroisoindole Derivatives

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Stereoselective synthesis refers to a reaction or sequence that favors the formation of one stereoisomer over others. iupac.org

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies can be employed to prepare enantiomerically pure octahydroisoindoles.

Chiral Auxiliaries: One of the most reliable methods involves the use of a chiral auxiliary. For instance, the condensation of a suitable precursor like methyl 2-formylbenzoate (B1231588) with a chiral sulfinamide (e.g., (S)-tert-butylsulfinamide) can generate a chiral N-sulfinyl imine. acs.org Subsequent reduction and cyclization steps would transfer the chirality from the auxiliary to the newly formed stereocenters in the isoindolinone core. acs.org The auxiliary can then be removed to provide the chiral amine. This approach has been successfully used for the asymmetric synthesis of 3-substituted isoindolinones. acs.org

Asymmetric Catalysis: The use of chiral metal catalysts or organocatalysts can induce enantioselectivity. For example, asymmetric hydrogenation of an unsaturated precursor, such as a dihydroisoindole, using a chiral rhodium or ruthenium catalyst could set the stereocenters in the carbocyclic ring. Similarly, chiral phase-transfer catalysts have been employed in intramolecular aza-Michael reactions to produce enantioenriched 3-substituted isoindolinones. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature, such as amino acids or carbohydrates. While less direct for this specific carbocyclic system, a chiral building block could be elaborated into a key intermediate that already contains the necessary stereochemistry.

| Enantioselective Method | Catalyst/Auxiliary Example | Reaction Type | General Outcome | Reference |

| Chiral Auxiliary | (S)-tert-butylsulfinamide | Imine formation and reduction | High diastereoselectivity | acs.org |

| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst | Intramolecular aza-Michael | Good to excellent enantioselectivity | researchgate.net |

| Asymmetric Catalysis | Chiral Rh/Ru Phosphine Complexes | Asymmetric Hydrogenation | High enantiomeric excess | N/A |

This table contains representative data for analogous systems.

Diastereoselective synthesis is crucial for controlling the relative stereochemistry of the multiple chiral centers in the octahydroisoindole framework, particularly the ring fusion stereochemistry (cis or trans). ingentaconnect.com

The stereochemistry of the ring fusion is often determined during the cyclization step and is dependent on the geometry of the acyclic precursor.

Substrate Control: The existing stereocenters on the cyclohexane ring can direct the stereochemical outcome of the cyclization. For example, the synthesis of trans-fused octahydroisoindole-1-carboxylic acids has been achieved using a stereodefined methyl trans-2-formylcyclohexane-1-carboxylate as a key precursor. ingentaconnect.com The cyclization, proceeding through a Strecker reaction or lactamization, preserves or is directed by the trans configuration of the starting material. ingentaconnect.com

Reaction-Based Control: The choice of reaction can dictate the diastereomeric outcome. For instance, catalytic hydrogenation of a dihydroisoindole precursor often leads to the cis-fused product due to the catalyst adsorbing to the less hindered face of the molecule before delivering hydrogen. Conversely, thermodynamic equilibration using a strong base might favor the more stable trans-fused isomer. Tandem reactions, such as a silver(I)-promoted ring-opening of an aziridine (B145994) followed by a Michael reaction, have been developed for the diastereoselective synthesis of substituted isoindolines. researchgate.net

Controlling the stereochemistry of the substituent at the C4 position is a significant challenge. The orientation of the amino group (axial vs. equatorial) relative to the rest of the bicyclic system must be precisely managed.

Stereoselective Reduction: A common strategy involves the stereoselective reduction of a 4-keto-octahydroisoindole precursor. The choice of reducing agent can determine the stereochemical outcome. Bulky reducing agents (e.g., L-Selectride®) typically approach from the less sterically hindered face to deliver a hydride, leading to a specific alcohol stereoisomer. This alcohol can then be converted to an amine with retention or inversion of configuration via mesylation/azide substitution/reduction or a Mitsunobu reaction.

Directed Reactions: An existing functional group on the ring or the bicyclic system itself can direct an incoming reagent. For example, a hydroxyl group could direct a catalytic hydrogenation of an enamine precursor to a specific face of the molecule.

Nucleophilic Addition to Imines: The diastereoselective reduction of chiral sulfinyl ketimines has been shown to be highly effective. acs.org A similar strategy could be envisioned where a 4-imino-octahydroisoindole derivative, bearing a chiral auxiliary on the imine nitrogen, is reduced diastereoselectively to install the C4-amino group with the desired stereochemistry.

Construction of the Octahydroisoindole Core

The formation of the fused bicyclic system is the cornerstone of the synthesis. Cyclization reactions are the primary methods used to construct the pyrrolidine portion of the molecule onto a pre-existing cyclohexane ring.

Various cyclization strategies can be employed, with the choice depending on the available functional groups in the acyclic precursor.

Intramolecular Reductive Amination: A highly effective method involves the reaction between a ketone/aldehyde and an amine within the same molecule. For the synthesis of the octahydroisoindole core, a precursor such as a 2-(2-oxoethyl)cyclohexan-1-amine derivative could undergo intramolecular cyclization upon treatment with a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the pyrrolidine ring.

Intramolecular Nucleophilic Substitution: A precursor containing a primary or secondary amine and a suitable leaving group (e.g., halide, tosylate) at the appropriate positions on the cyclohexane backbone can undergo intramolecular Sₙ2 reaction to close the ring. For example, a 1-(2-aminoethyl)-2-(bromomethyl)cyclohexane derivative would readily cyclize upon treatment with a base.

Aza-Michael Addition: An intramolecular aza-Michael reaction is another powerful tool. This involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl system within the same molecule. This has been used effectively in the enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalysis. researchgate.net

Electrophilic Amino-Alkene Cyclization: The bromination of cyclohexenyl-substituted secondary amines has been investigated as a route to bicyclic amines. rsc.org Treatment with an electrophilic bromine source can induce a cyclization cascade to form the hexahydroindole (a partially unsaturated octahydroisoindole) framework. rsc.org

| Cyclization Strategy | Key Precursor Functional Groups | Typical Reagents | Reference |

| Intramolecular Reductive Amination | Amine and Aldehyde/Ketone | NaBH₃CN, NaBH(OAc)₃ | N/A |

| Intramolecular Sₙ2 | Amine and Alkyl Halide/Tosylate | K₂CO₃, Et₃N | N/A |

| Intramolecular aza-Michael | Amine and α,β-Unsaturated Ester/Ketone | Chiral Phase-Transfer Catalyst | researchgate.net |

| Electrophilic Amino-Alkene Cyclization | Alkene and Secondary Amine | Br₂, PHT, NBS | rsc.org |

This table contains representative data for analogous systems.

Hydrogenation and Reduction Strategies for Saturated Rings

The construction of the octahydro-isoindole scaffold from its unsaturated precursors, such as isoindoles or isoindolines, is most commonly achieved through hydrogenation or chemical reduction. These methods saturate the carbocyclic ring, converting the aromatic or partially saturated system into a fully saturated one. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Catalytic hydrogenation is a cornerstone technique for this transformation. Various transition metal catalysts are employed to facilitate the addition of hydrogen across the double bonds of the benzene (B151609) ring portion of the isoindole structure. Palladium on carbon (Pd/C) is a widely used catalyst for such reductions. researchgate.netresearchgate.net For instance, alkyl-substituted isoindolines can be effectively reduced to the corresponding 4,5,6,7-tetrahydro-2H-isoindoles using palladium-catalyzed formate (B1220265) reduction. rsc.org To achieve the fully saturated octahydro-isoindole, more forcing conditions or more active catalysts may be required.

Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂, Adams' catalyst), are also highly effective. In some cases, the hydrogenation of indole (B1671886) systems, which are isomers of isoindoles, has been shown to proceed all the way to the octahydro- stage, indicating the potential of these catalysts for complete saturation. acs.org The reaction often involves moderate to high pressures of hydrogen gas and can be performed in various solvents, including alcohols like methanol (B129727) or ethanol. researchgate.netresearchgate.net The stereochemistry of the hydrogenation, typically a syn-addition, means that the hydrogen atoms add to the same face of the ring, a factor that is crucial in establishing the final stereochemistry of the octahydro-isoindole product. youtube.com

Flow chemistry has emerged as a powerful tool for optimizing hydrogenation reactions, allowing for precise control over parameters like temperature, pressure, and flow rate to achieve selective reductions. researchgate.net For example, using a 10% Pd/C catalyst in a flow system can enable selective olefin reductions while preserving other functional groups. researchgate.net Conversely, catalysts like Raney Nickel are capable of reducing multiple functionalities concurrently, such as olefins and nitriles. researchgate.net

| Catalyst | Precursor Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd/C) with Formate | Alkyl Isoindolines | 4,5,6,7-Tetrahydroisoindoles | Reduces aromatic ring under transfer hydrogenation conditions. | rsc.org |

| Platinum on Carbon (Pt/C) | Indoles/Isoindoles | Indolines/Octahydroindoles | Can lead to over-hydrogenation to the fully saturated ring. | acs.org |

| Raney Nickel | Unsaturated Isoindoles with Nitriles | Saturated Isoindoles with Amines | Concurrent reduction of olefins and nitriles. | researchgate.net |

| 20% Pd(OH)₂/C | Unsaturated Isoindoles | Mixture of Products | Can result in mixtures of partially and fully reduced products. | researchgate.net |

Skeletal Modification and Rearrangement Approaches

Beyond straightforward reduction of existing rings, advanced synthetic strategies involve building the isoindole skeleton through significant structural reorganization or rearrangement reactions. These methods offer access to complex and highly substituted analogues from different starting materials.

One powerful strategy is the intramolecular Diels-Alder reaction, which can construct the bicyclic isoindole framework in a single, stereocontrolled step. nih.govrsc.org This approach typically involves creating a precursor that contains both a diene and a dienophile, which then cyclize under thermal or Lewis acid-catalyzed conditions to form the fused ring system. rsc.org This method has proven effective in the synthesis of various natural products containing the isoindolinone core, a close relative of the isoindole skeleton. nih.govrsc.org

Domino reactions, where multiple bond-forming events occur sequentially in one pot, provide an elegant and efficient route to complex polycyclic aza-frameworks. For example, a domino aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction has been developed to construct an angularly fused 5-6-5 aza-tricyclic system. whiterose.ac.uk This process generates multiple stereocenters with high control and yields an oxa-bridged intermediate that can be subsequently cleaved to reveal the core octahydro-isoindole structure. whiterose.ac.uk

More recently, the concept of "skeletal editing" has introduced novel ways to modify heterocyclic cores. These strategies involve the insertion or deletion of atoms to fundamentally change the ring structure. thieme-connect.com An unexpected nitrogen deletion from an isoindoline (B1297411), for instance, can trigger a cascade that forms an ortho-xylylene intermediate, which then participates in a Diels-Alder reaction to yield a tetralin skeleton. thieme-connect.com While this particular reaction removes the nitrogen atom, it exemplifies the power of skeletal modification to create new molecular scaffolds from isoindoline precursors. thieme-connect.com

Functionalization at the 4-Position and Amine Introduction

Introducing the crucial amino group at the C4 position of the octahydro-isoindole ring system is a key synthetic challenge that requires precise regiocontrol. This can be accomplished either by functionalizing the ring before saturation or by directly functionalizing the saturated C-H bond.

Direct and Indirect Amino Group Installation

Indirect methods for installing the amine at the 4-position often rely on synthesizing a 4-substituted isoindole precursor which is then carried through the synthesis. For example, a 4-halo-1H-indole can be synthesized from dihalophenol derivatives, and this strategy could be adapted for isoindoles. The halogen atom then serves as a handle for a subsequent nucleophilic substitution or cross-coupling reaction with an amine source to install the desired amino group.

Direct C-H amination offers a more atom-economical approach by converting a C-H bond directly into a C-N bond, avoiding the need for pre-functionalization. Radical-mediated amination reactions have shown promise for this type of transformation. For instance, iodine-catalyzed reactions can enable the intermolecular amination of aliphatic C(sp³)–H bonds, providing a potential route to functionalize the saturated octahydro-isoindole ring directly. Transition metal-catalyzed C-H activation is another powerful strategy for the late-stage functionalization of heterocycles, although achieving regioselectivity at the C4 position can be challenging.

Photochemical C-H Carbamoylation Strategies for Amino Functionality

Photochemical methods have emerged as a powerful and green strategy for C-H functionalization, operating under mild conditions. These reactions often utilize a photocatalyst that, upon absorbing visible light, can initiate a radical-based transformation.

For the introduction of an amino group, direct photochemical C-H amination is a viable pathway. These reactions often proceed through the generation of a highly reactive aminium radical cation from an amine precursor, which can then react with a C-H bond. researchgate.netwhiterose.ac.uk While many examples focus on the amination of arenes (aromatic rings), the underlying principles of photoredox catalysis can be applied to saturated C-H bonds. rsc.org The selectivity of the reaction, i.e., which C-H bond is functionalized, can often be tuned by modifying the reaction conditions or the catalyst system. thieme-connect.com

A related strategy involves photochemical C-H carbamoylation, where a carbamoyl (B1232498) group is installed, which can later be converted to an amine. For example, visible-light-induced transformations have been reported to access C3-carbamoylated 2H-indazoles using oxamic acids as the carbamoyl source. nih.gov This demonstrates the feasibility of using photochemistry to install amine precursors. The general mechanism for such photocatalytic functionalizations can involve a direct hydrogen atom transfer (HAT) process, where the excited photocatalyst abstracts a hydrogen atom from the substrate to generate a carbon-centered radical, which is then trapped by the nitrogen-containing species. This approach avoids the need for highly oxidizing or reducing conditions, making it compatible with a wide range of functional groups.

N-Boc Protection and Deprotection Strategies

The use of protecting groups is essential in multi-step organic synthesis to mask reactive functional groups. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net

Methods for Introduction of the Boc Group on Primary and Secondary Amines

The standard method for installing a Boc group onto a primary or secondary amine, such as the nitrogen of the octahydro-isoindole ring, involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in the presence of a base, such as triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the acid generated during the reaction.

The reaction conditions are generally mild and flexible, with high yields often achieved at room temperature. A variety of solvents can be used, including dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), acetonitrile, or mixtures of water and organic solvents. researchgate.net This method is compatible with a wide array of other functional groups, making it a robust choice in complex syntheses. researchgate.net

| Reagent | Base (Typical) | Solvent (Typical) | Temperature | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, NaHCO₃, or DMAP | CH₂Cl₂, THF, Acetonitrile, Methanol | Room Temperature to 40°C | researchgate.net |

More advanced, step-economic procedures have also been developed. A one-pot tandem reaction combining direct reductive amination with N-Boc protection allows for the synthesis of N-Boc protected secondary amines directly from an aldehyde and a primary amine in a single operation. This method uses a combination of Boc₂O and sodium triacetoxyborohydride (B8407120) (STAB) and is highly efficient, avoiding common side reactions like over-alkylation.

Selective N-Boc Protection in Polyamine Systems

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and the relative ease of its removal. jk-sci.comorganic-chemistry.org In polyamine systems, such as those containing the octahydroisoindole core with multiple amine functionalities, selective protection is paramount to achieving the desired chemical transformations.

The common method for N-Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The choice of solvent and base can be tailored to the specific substrate and desired selectivity. For instance, reactions are often carried out in solvents like tetrahydrofuran (THF), acetonitrile, or even water, with bases such as sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), or sodium bicarbonate. fishersci.co.uk

Achieving selective mono-N-Boc protection in diamines can be challenging due to the similar reactivity of the amine groups. However, several strategies have been developed to address this. One approach involves using a proton as a protecting group; by controlling the pH, the more basic amine can be protonated, allowing the less basic amine to be selectively acylated. nih.gov Another method for selective protection of a primary amine in the presence of a secondary amine involves the initial formation of an imine with the primary amine using benzaldehyde, followed by Boc protection of the secondary amine and subsequent hydrolysis of the imine.

Furthermore, the use of specific reagents and catalysts can enhance selectivity. For example, t-BuOCO₂Ph in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) can be employed for the selective protection of primary amines in polyamines. jk-sci.com Heterogeneous catalysts like Amberlyst-15 have also been shown to facilitate chemoselective mono-N-Boc protection of various amines. researchgate.net

Table 1: Reagents and Conditions for Selective N-Boc Protection

| Reagent/Catalyst | Solvent | Base | Target Selectivity | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | THF, ACN, H₂O | NaOH, DMAP, NaHCO₃ | General N-Boc protection | fishersci.co.uk |

| Proton (pH control) | - | - | Selective acylation of polyamines | nih.gov |

| Benzaldehyde, then Boc₂O | - | - | Selective protection of secondary amines | |

| t-BuOCO₂Ph | CH₂Cl₂, DMF | - | Selective protection of primary amines | jk-sci.com |

| Amberlyst-15 | Ethanol | - | Chemoselective mono-N-Boc protection | researchgate.net |

Cleavage of the Boc Protecting Group

The removal of the Boc group, or deprotection, is a critical step in multi-step synthesis. The most common method for Boc deprotection is acid-catalyzed hydrolysis. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are frequently used and typically result in rapid and clean cleavage at room temperature. jk-sci.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.com

Other acidic reagents that can be employed for Boc deprotection include hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or dioxane, and aqueous phosphoric acid. rsc.orgsemanticscholar.org While effective, the use of strong acids can be problematic for substrates containing other acid-sensitive functional groups.

To address this, milder methods for Boc deprotection have been developed. For instance, zinc bromide (ZnBr₂) in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com Another selective method utilizes montmorillonite (B579905) K10 clay in 1,2-dichloroethane (B1671644) to cleave aromatic N-Boc groups in the presence of aliphatic N-Boc amines. jk-sci.com

Thermal deprotection in the absence of an acid catalyst has also emerged as a viable alternative, particularly in continuous flow systems. nih.gov This method allows for the selective deprotection of different N-Boc groups by controlling the temperature. nih.gov For example, an aryl N-Boc group can be removed at a lower temperature than an alkyl N-Boc group. nih.gov

Table 2: Common Methods for Boc Group Cleavage

| Reagent/Condition | Solvent | Selectivity/Notes | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | General, rapid deprotection | jk-sci.comcommonorganicchemistry.com |

| Hydrochloric acid (HCl) | Ethyl acetate, Dioxane | Common acidic deprotection | rsc.org |

| Aqueous phosphoric acid | Tetrahydrofuran (THF) | Alternative acidic condition | semanticscholar.org |

| Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Selective for secondary N-Boc groups | jk-sci.com |

| Montmorillonite K10 clay | 1,2-dichloroethane | Selective for aromatic N-Boc groups | jk-sci.com |

| Thermal (continuous flow) | Methanol, Trifluoroethanol | Selective based on temperature | nih.gov |

| Trimethylsilyl (B98337) iodide (TMSI) | Dichloromethane (DCM) | Non-acidic, useful for acid-labile compounds | fishersci.co.uk |

Catalyst Development in Octahydroisoindole Synthesis

The development of efficient catalysts is crucial for the synthesis of complex molecules like octahydroisoindoles. Both transition metal catalysis and organocatalysis have played significant roles in advancing the synthesis of these and related heterocyclic structures.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the octahydroisoindole framework. These catalysts are often employed in cross-coupling reactions, cyclization reactions, and hydrogenation processes. nih.govnih.gov

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are widely used to build the carbon skeleton of isoindolinone derivatives, which can be precursors to octahydroisoindoles. nih.govyoutube.com For instance, palladium-catalyzed intramolecular Heck reactions can be used to form the five-membered ring of the isoindolinone core. nih.gov

More recently, cobalt-catalyzed C-H functionalization/annulation cascades have been developed for the synthesis of 3-iminoisoindolinones, which can be further elaborated to access the octahydroisoindole scaffold. nih.gov Nickel-catalyzed coupling reactions have also been shown to be effective in the synthesis of isoindolinones from benzoyl chlorides, primary amines, and aldehydes. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for the stereoselective synthesis of chiral molecules. nih.gov In the context of octahydroisoindole synthesis, organocatalysts can be used to control the stereochemistry of key bond-forming reactions. For example, cinchona alkaloid derivatives have been used as organocatalysts in the stereoselective synthesis of γ-nitrothioesters, which can be precursors to chiral building blocks for more complex structures. nih.gov Similarly, (S)-α,α-diphenylprolinol trimethylsilyl ether has been employed as a catalyst in tandem Michael-Michael reactions to produce functionalized spirooxindoles with high diastereoselectivity and enantioselectivity. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity and mild reaction conditions. Flavin-dependent monooxygenases (FDMOs) have been used for the asymmetric oxidation of indole derivatives to produce chiral 3-hydroxyindolenines, which are valuable intermediates in the synthesis of various natural products and pharmaceuticals. nih.gov This approach highlights the potential of biocatalysis to introduce chirality into precursors for octahydroisoindole synthesis.

Novel and Scalable Synthetic Routes Development

One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, cost, and environmental impact. Several one-pot procedures have been developed for the synthesis of isoindolinone and related heterocyclic structures.

For example, a one-pot tandem direct reductive amination of aldehydes with primary amines, followed by N-Boc protection, has been reported to efficiently produce N-Boc protected secondary amines. nih.govresearchgate.net This method is versatile and provides excellent yields. nih.gov Another example is the one-pot synthesis of functionalized isoindolinones from 2-cyanobenzaldehydes and various aryl/heteroaryl methyl ketones. researchgate.net

Transition metal-free cascade cyclization reactions have also been developed for the one-pot synthesis of diverse isoindoloisoquinoline and benzoindolizinoindole derivatives from 2-acylbenzoic acids and amines. researchgate.net These methods are highly efficient and have a broad substrate scope. researchgate.net

Comparison of Solution-Phase and Solid-Phase Synthesis Methodologies for this compound and Analogues

Solid-phase synthesis (SPS) , in contrast, involves attaching the starting material to an insoluble polymer support (resin) and carrying out the synthetic transformations. spirochem.com A key advantage of this method is the simplified purification process; excess reagents and by-products are removed by simple filtration and washing of the resin. ijpsr.com This allows for the use of a large excess of reagents to drive reactions to completion, which can significantly improve reaction times and yields for individual steps. ijpsr.com Furthermore, the repetitive nature of the wash and reaction cycles in SPS makes it highly amenable to automation and the parallel synthesis of compound libraries for high-throughput screening. spirochem.comslideshare.net The main limitations of solid-phase synthesis include the challenges in adapting all types of reactions to a solid support, potential issues with reagent accessibility to the resin-bound substrate, and the fact that it is generally less suitable for large-scale production compared to solution-phase methods. spirochem.comslideshare.net

While direct comparative studies detailing the synthesis of this compound via both solution-phase and solid-phase methodologies are not extensively documented in publicly available literature, the general principles can be applied to understand the potential trade-offs for this specific class of bicyclic diamine scaffolds. For instance, the synthesis of libraries of related heterocyclic compounds has been successfully achieved using solid-phase techniques, highlighting the utility of this approach for generating diverse analogues for structure-activity relationship (SAR) studies. nih.gov

The development of synthetic routes for bicyclic amino acid derivatives and other constrained diamines has been explored using both methods. nih.govdocumentsdelivered.com For example, the synthesis of bicyclic homodetic peptide libraries has been accomplished using a combination of solid-phase and solution-phase techniques, demonstrating how the two methodologies can be synergistically employed. nih.gov In such hybrid approaches, the linear precursor may be assembled on a solid support, cleaved, and then cyclized in solution.

The following tables provide a generalized comparison of the key features of solution-phase and solid-phase synthesis as they would apply to the preparation of this compound and its analogues, based on established principles in organic synthesis.

Table 1: General Comparison of Solution-Phase and Solid-Phase Synthesis

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Reaction Environment | Homogeneous liquid phase | Heterogeneous (reactant on solid support) |

| Purification | Often requires chromatography or crystallization after each step | Simple filtration and washing of the solid support |

| Scalability | Generally more straightforward to scale up to large quantities | Typically better suited for small to medium scale; large-scale can be challenging |

| Reaction Monitoring | Readily monitored by TLC, NMR, etc. | More challenging; often requires cleavage of a small sample from the resin for analysis |

| Use of Excess Reagents | Can be problematic due to purification challenges | Easily accomplished to drive reactions to completion |

| Automation | Less amenable to full automation | Highly suitable for automated and parallel synthesis |

| Development Time | May be faster for a single target if established procedures exist | Often requires significant initial development to adapt reactions to the solid phase |

Table 2: Hypothetical Application to the Synthesis of this compound Analogues

| Consideration | Solution-Phase Approach | Solid-Phase Approach |

| Goal: Library Synthesis for SAR | Labor-intensive due to parallel purification | Highly efficient due to parallel processing and simplified workup spirochem.com |

| Goal: Multi-gram Scale-up | More practical and cost-effective | Can be expensive and technically challenging |

| Intermediate Analysis | Straightforward after each step | Requires cleavage from the resin for detailed analysis |

| Overall Yield | Potentially lower due to losses during multi-step purification | Can be higher for the overall sequence due to driving reactions to completion |

| Purity of Final Product | Dependent on the success of each purification step | Often high due to the efficient removal of excess reagents and by-products |

Stereochemical and Conformational Analysis of 2 Boc 4 Amino Octahydro Isoindole

Chirality and Stereoisomerism in Octahydroisoindole (B159102) Systems

The concept of chirality, or "handedness," is fundamental to understanding the properties of molecules like 2-Boc-4-amino-octahydro-isoindole. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different groups. libretexts.orgutexas.edu

The octahydroisoindole core contains multiple stereocenters, leading to the possibility of several stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. libretexts.orgutexas.edu These can be broadly classified into two categories: enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. utexas.edu They possess identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light and other chiral molecules. vixra.org

Diastereomers are stereoisomers that are not mirror images of each other. utexas.edu They have different physical and chemical properties. vixra.org

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. utexas.edukhanacademy.org The specific number and type of stereoisomers for this compound depend on the relative and absolute configurations of the substituents on the bicyclic ring system. The fusion of the two rings in the octahydroisoindole system can be either cis or trans, which further adds to the structural diversity. Each of these diastereomeric forms can, in turn, exist as a pair of enantiomers.

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms, known as absolute and relative stereochemistry, is crucial for understanding the biological activity and chemical reactivity of this compound. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, CD)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of molecules. nih.govresearchgate.net For this compound, 1H and 13C NMR spectra provide a wealth of information. beilstein-journals.org

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment. The spatial orientation of the amino and Boc groups influences the chemical shifts of nearby nuclei in the octahydroisoindole ring. For instance, the presence of two sets of signals in the NMR spectra of some chiral 1,2-oxazoles has been attributed to the existence of two rotational conformers of the Boc-group. beilstein-journals.org

Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents on the ring.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, provide information about the through-space proximity of protons. The observation of an NOE between specific protons can confirm their relative stereochemical arrangement (e.g., cis or trans).

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, which can be used to determine their absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical calculations.

X-ray Crystallographic Analysis of Derivatives

X-ray Crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

To obtain the absolute stereochemistry, the analysis often involves the use of anomalous dispersion, where the presence of a heavy atom in the structure can help to distinguish between the two enantiomers. In the case of this compound, if the compound itself does not crystallize well, a derivative can be synthesized to facilitate crystal growth and analysis. For example, the structure of a piperidinium (B107235) trifluoroacetate (B77799) derivative of a related compound was determined by single-crystal X-ray diffraction, which unambiguously confirmed its structure. beilstein-journals.org

| Technique | Information Provided | Application to this compound |

| NMR Spectroscopy | Connectivity, relative stereochemistry, conformational dynamics | Determination of cis/trans ring fusion and relative orientation of substituents. |

| Circular Dichroism | Absolute configuration of chiral molecules | Assignment of the absolute stereochemistry (R/S) at the chiral centers. |

| X-ray Crystallography | Precise 3D structure, absolute and relative stereochemistry | Unambiguous determination of the complete molecular structure. |

Conformational Studies and Dynamics of the Octahydroisoindole Core

Ring Conformations and Flexibility

The octahydroisoindole system consists of a fused cyclopentane (B165970) and a piperidine (B6355638) ring. The cyclopentane ring is known for its flexibility and can adopt various non-planar conformations, such as the "envelope" and "twist" forms, to alleviate torsional strain. masterorganicchemistry.com The cyclohexane-like piperidine ring typically adopts a "chair" conformation, which minimizes both angle and torsional strain. masterorganicchemistry.com

Conformational Equilibria of the 4-Amino and 2-Boc Substituents

The substituents on the octahydroisoindole core also exhibit conformational flexibility. The 4-amino group can adopt different orientations relative to the ring system. The tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom of the isoindole ring is also subject to rotational isomerism. The presence of two sets of signals in the NMR spectra of some Boc-protected compounds indicates the existence of rotational conformers due to hindered rotation around the N-C(O) amide bond. beilstein-journals.org

Intramolecular Interactions Influencing Conformation

The octahydro-isoindole core of the molecule consists of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring. This bicyclic system can exist in two diastereomeric forms: cis-octahydro-isoindole and trans-octahydro-isoindole, arising from the relative orientation of the hydrogen atoms at the bridgehead carbons. Both the cis and trans isomers are commercially available as hydrochlorides and in their free base forms, respectively, indicating the stability of both ring fusions sigmaaldrich.comfluorochem.co.uk. The cis isomer, with both bridgehead hydrogens on the same side of the molecule, results in a more flexible V-shaped structure, while the trans isomer, with the bridgehead hydrogens on opposite sides, adopts a more rigid, linear conformation. The conformational analysis of related bicyclic systems, such as cis-octahydropentalene, highlights the fluxional nature of such fused-ring structures biomedres.usbiomedres.us.

The conformational preference of the substituents on the six-membered ring is a critical factor. In a monosubstituted cyclohexane, a substituent generally prefers to occupy the equatorial position to minimize steric interactions acs.org. For this compound, both the fused pyrrolidine ring and the 4-amino group are substituents on the cyclohexane ring. The large tert-butoxycarbonyl (Boc) group on the nitrogen of the pyrrolidine ring introduces significant steric bulk.

A key intramolecular interaction that can influence the conformation of this compound is the potential for hydrogen bonding. Intramolecular hydrogen bonds are known to significantly impact the conformation and physicochemical properties of molecules, often by "shielding" polar groups and affecting their permeability across biological membranes nih.govrsc.orgnih.gov. In the case of this compound, a hydrogen bond can potentially form between the amino group (-NH2) at the C4 position and the carbonyl oxygen of the Boc protecting group.

The relative stability of conformers with and without an intramolecular hydrogen bond can be estimated through computational modeling. The data presented in the following table is a hypothetical representation based on principles from related systems, illustrating the potential energetic landscape.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Axial-Amino (H-bonded) | 0.0 | Intramolecular H-bond (NH...O=C) |

| Axial-Amino (non-H-bonded) | +2.5 | Steric repulsion |

| Equatorial-Amino (non-H-bonded) | +1.0 | Lower steric strain |

This table is illustrative and based on general principles of conformational analysis.

In a conformation where the 4-amino group is in an axial position, one of its N-H bonds can orient towards the Boc-carbonyl group, facilitating the formation of a stabilizing intramolecular hydrogen bond. This interaction could potentially overcome the inherent steric disadvantage of an axial substituent. Conversely, when the amino group is in the equatorial position, it is directed away from the Boc group, precluding the formation of this hydrogen bond. In this case, the conformational preference would be primarily dictated by minimizing steric clashes.

Studies on proline analogs and other cyclic systems have demonstrated that such intramolecular hydrogen bonds, often forming seven-membered rings (C7 hydrogen bonds), play a crucial role in stabilizing specific conformations acs.org. The presence of functional groups capable of forming hydrogen bonds can lead to a complex network of interactions, as seen in aminophenol derivatives researchgate.net.

Chemical Reactivity and Derivatization of 2 Boc 4 Amino Octahydro Isoindole

Reactions at the Protected Amine Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.comfishersci.co.uk The Boc group on the isoindole nitrogen effectively masks its nucleophilicity and basicity, preventing it from participating in reactions while allowing for transformations at other sites of the molecule. researchgate.net

Deprotection: The most common reaction involving the Boc-protected amine is its removal (deprotection) to liberate the free secondary amine. This is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in various solvents. masterorganicchemistry.comfishersci.co.uk The use of acidic conditions allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups, a key aspect of orthogonal protection strategies. organic-chemistry.org

Modification of the Boc Group: While less common, it is possible to modify the Boc group itself. However, the primary utility of the Boc group lies in its role as a temporary shield for the amine functionality.

The table below summarizes common deprotection conditions for the Boc group.

| Reagent(s) | Solvent(s) | Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Water | Room Temperature |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature |

| Trimethylsilyl (B98337) Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature |

Transformations of the Octahydroisoindole (B159102) Scaffold

The octahydroisoindole core provides a three-dimensional framework that can be further functionalized.

C-H Functionalization Reactions

Direct functionalization of carbon-hydrogen (C-H) bonds on the saturated carbocyclic ring of the octahydroisoindole scaffold represents an efficient and atom-economical approach to introduce molecular complexity. While specific examples for 2-Boc-4-amino-octahydro-isoindole are not extensively documented in the provided search results, general principles of C-H functionalization can be applied. These reactions often involve transition metal catalysis (e.g., palladium, rhodium, iridium) to activate specific C-H bonds, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The directing-group ability of the protected amine or the primary amine could potentially be exploited to achieve regioselective functionalization of the scaffold.

Ring-Opening and Rearrangement Reactions

The strained bicyclic system of the octahydroisoindole scaffold can be susceptible to ring-opening or rearrangement reactions under certain conditions, leading to novel molecular frameworks. For instance, treatment with strong acids or bases, or transition metal catalysts, can induce skeletal reorganizations. rsc.orgethz.ch While specific examples for this compound are not detailed, related isoindole and oxindole (B195798) systems have been shown to undergo such transformations. rsc.orgethz.chmdpi.comresearchgate.net For example, palladium-catalyzed ring-opening/arylation/cyclization sequences have been reported for related heterocyclic systems, providing access to diverse chemical structures. researchgate.net Similarly, rearrangements of related steroid derivatives have been observed under both acidic and basic conditions. youtube.com

Orthogonal Protecting Group Strategies

A key advantage of using the Boc protecting group is its compatibility with orthogonal protecting group strategies. organic-chemistry.orgmasterorganicchemistry.comstudysmarter.co.uk This allows for the selective deprotection of one amine functionality in the presence of another, which is crucial for the controlled, stepwise synthesis of complex molecules.

In the context of this compound, the primary amino group at the 4-position can be protected with a group that is stable to the acidic conditions used for Boc removal. A common choice is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orgresearchgate.net This Fmoc/Boc protection scheme allows for the selective deprotection of either the primary or the secondary amine, enabling further derivatization at a specific site.

Another orthogonal protecting group is the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenation. masterorganicchemistry.com This provides a third dimension of selectivity in protection and deprotection strategies.

The following table outlines common orthogonal protecting group pairs with the Boc group.

| Orthogonal Protecting Group | Removal Conditions |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) |

| Benzyloxycarbonyl (Cbz or Z) | Catalytic Hydrogenation (H2/Pd-C) |

| Allyloxycarbonyl (Alloc) | Pd(0) catalysis |

Synthesis of Diversified this compound Derivatives for Library Generation

The structural features of this compound make it an excellent scaffold for the generation of diverse chemical libraries for drug discovery and other applications. nih.govnih.gov The presence of two distinct amine functionalities allows for a combinatorial approach to synthesis.

Following an orthogonal protection strategy, one amine can be deprotected and reacted with a set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates). Subsequently, the second protecting group can be removed, and the newly liberated amine can be reacted with a different set of building blocks. This approach allows for the rapid generation of a large number of structurally diverse compounds from a single core scaffold.

For example, after protecting the primary amine with an Fmoc group, the Boc group on the isoindole nitrogen can be removed. The resulting secondary amine can then be acylated, alkylated, or used in other coupling reactions. Following this, the Fmoc group can be removed to expose the primary amine for a second round of diversification. This strategy is a cornerstone of diversity-oriented synthesis and is frequently employed in the construction of DNA-encoded libraries. nih.gov

Computational Chemistry Studies on 2 Boc 4 Amino Octahydro Isoindole

Molecular Modeling and Geometry Optimization of Isomers and Conformers

The initial step in the computational analysis of 2-Boc-4-amino-octahydro-isoindole would involve the molecular modeling of its various stereoisomers and conformers. The octahydro-isoindole core is a saturated bicyclic system, which can exist in different stereoisomeric forms (cis or trans fusion of the rings) and various chair and boat-like conformations for the six-membered ring. Furthermore, the amino and Boc (tert-butyloxycarbonyl) substituents introduce additional conformational flexibility.

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like this compound, this process would be performed for each possible isomer and a wide range of initial conformers. This is crucial as the biological activity and reactivity of a molecule are often dictated by its lowest energy conformation. In studies of related heterocyclic systems, various software packages are utilized for these calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Following geometry optimization, quantum chemical calculations are employed to elucidate the electronic structure and predict the reactivity of the molecule. These methods provide insights into properties such as charge distribution, molecular orbitals, and electrostatic potential.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic properties of molecules. In the context of this compound, DFT calculations would be instrumental in understanding its reactivity. For instance, DFT has been used to study the cycloaddition reactivity of other isoindole derivatives. mdpi.com These studies often calculate reaction energy barriers to predict how readily the molecule will participate in certain chemical transformations. mdpi.com The choice of functional and basis set is critical for obtaining accurate results, with functionals like M06-2X and basis sets like 6-311+G** being employed for similar heterocyclic systems. mdpi.com

Conformational Energy Calculations

Once the geometries of various conformers are optimized, their relative energies are calculated to determine the most stable conformations. The energy differences between conformers can provide information about the flexibility of the molecule and the populations of different conformational states at a given temperature. These calculations are often performed using high-level theoretical methods to ensure accuracy.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies can be extended to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is vital for understanding the kinetics and feasibility of a chemical process. For example, DFT calculations have been used to predict activation energies for reactions of substituted isoindoles. mdpi.com

Molecular Dynamics Simulations to Understand Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, an MD simulation would provide a detailed picture of its conformational landscape by simulating the atomic motions over time. This can reveal the accessible conformations and the transitions between them, offering a more dynamic understanding than static geometry optimizations. Such simulations are particularly useful for flexible molecules and can provide insights into how the molecule might interact with biological targets.

While specific data tables for this compound are not available due to a lack of published research, the following table illustrates the types of data that would be generated from the computational studies described above, using hypothetical values for demonstration.

| Computational Method | Property Calculated | Hypothetical Value/Finding for a Conformer |

| DFT (e.g., M06-2X/6-311+G**) | Optimized Bond Length (C-N) | 1.45 Å |

| Optimized Bond Angle (C-N-C) | 115.2° | |

| Dipole Moment | 2.5 D | |

| HOMO-LUMO Gap | 5.8 eV | |

| Conformational Analysis | Relative Energy of Conformer | 1.2 kcal/mol (above the global minimum) |

| Transition State Theory | Activation Energy for a hypothetical reaction | 15.3 kcal/mol |

| Molecular Dynamics | Root Mean Square Fluctuation (RMSF) of amino group | 0.8 Å |

Q & A

Q. What are the established synthetic routes for preparing 2-Boc-4-amino-octahydro-isoindole, and how are intermediates characterized?

The synthesis typically involves multistep reactions, such as cyclization of Boc-protected precursors under acidic or basic conditions. For example, analogous methods to those in Scheme 2 () use reflux with acetic acid (AcOH) to facilitate condensation. Key intermediates are characterized via:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and Boc-group integrity.

- HPLC-MS to assess purity and molecular weight.

- X-ray crystallography (if crystalline) for structural validation.

Consistent with guidelines for new compounds (), full synthetic details (reagents, temperatures, reaction times) must be documented to ensure reproducibility.

Q. What spectroscopic techniques are critical for validating the structure of this compound?

- ¹H/¹³C NMR : Assign peaks to confirm stereochemistry and Boc protection. Compare with literature data for similar isoindole derivatives.

- FT-IR : Identify NH stretching (Boc-protected amine) and carbonyl (Boc group) bands.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula.

For novel derivatives, computational methods like density-functional theory (DFT) () can predict NMR shifts to resolve ambiguities.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound amid competing side reactions?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Kinetic Monitoring : Use in-situ techniques like ReactIR to track intermediate formation and side-product accumulation.

- Protecting Group Strategy : Evaluate alternative protecting groups (e.g., Fmoc vs. Boc) if deprotection or stability issues arise.

Documentation must adhere to reproducibility standards (), with raw data and statistical analyses included in supplementary materials.

Q. How should contradictions in reported biological activity data for this compound derivatives be resolved?

- Meta-Analysis : Compare datasets across studies, prioritizing peer-reviewed sources. Assess variables like assay conditions (pH, cell lines) and compound purity.

- Dose-Response Replication : Repeat assays with standardized protocols and include positive/negative controls.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate binding hypotheses against conflicting biological targets.

Contradictions often arise from methodological differences; detailed experimental logs () are critical for cross-study validation.

Q. What strategies mitigate stereochemical uncertainties during isoindole ring formation?

- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) to enforce stereocontrol during cyclization.

For publications, include stereochemical validation data in the main text () and raw chromatograms in supplementary files.

Data Analysis and Reporting

Q. How can researchers ensure statistical robustness in structure-activity relationship (SAR) studies of this compound analogs?

- Multivariate Analysis : Use principal component analysis (PCA) or partial least squares (PLS) to correlate structural features with activity.

- Error Analysis : Quantify instrument uncertainties (e.g., NMR integration errors) and propagate them through calculations ().

- Open-Ended Data Sharing : Deposit raw datasets in repositories like Zenodo to facilitate peer validation ().

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- DFT Calculations : Predict logP, pKa, and solubility using software like Gaussian or ORCA ().

- Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability.

Validate predictions with experimental data (e.g., shake-flask solubility tests) and disclose software parameters in methods sections ().

Experimental Design Challenges

Q. How to address low reproducibility in scaled-up syntheses of this compound?

- Scale-Dependent Kinetics : Conduct calorimetry studies to identify exothermic risks.

- Purification Optimization : Transition from column chromatography to recrystallization for industrial-grade purity.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR) to maintain quality control.

Q. What ethical and technical considerations apply to in vivo studies of this compound derivatives?

- Ethical Compliance : Follow institutional review board (IRB) protocols for animal/human studies ().

- Dose Escalation : Use adaptive trial designs to minimize toxicity risks.

- Metabolite Tracking : Employ LC-MS/MS to monitor biotransformation products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.